4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride
Description
4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring fused with a ketone group at the 5-position. The 4-position of the diazepane ring is substituted with a 4-(trifluoromethyl)phenyl group, imparting unique electronic and steric properties due to the electron-withdrawing trifluoromethyl (-CF₃) moiety. This compound is typically synthesized as a hydrochloride salt to enhance solubility and stability for pharmacological or synthetic applications .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-1,4-diazepan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)9-1-3-10(4-2-9)17-8-7-16-6-5-11(17)18;/h1-4,16H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXDCSNJPXYKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride typically involves the following steps:
Formation of the Trifluoromethyl Group: This can be achieved through trifluoromethylation reactions, where a trifluoromethyl group is introduced to the phenyl ring.
Construction of the Diazepanone Core: The diazepanone ring is formed through cyclization reactions, often involving the use of amines and carbonyl compounds.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, usually by treating the base compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents to the phenyl ring or the diazepanone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Antagonism of Chemokine Receptors
Research indicates that diazepan derivatives, including the compound , can act as modulators of chemokine receptors. Specifically, they have shown promise as antagonists for receptors such as CCR2 and CCR5, which are implicated in inflammatory responses and various diseases, including cancer and autoimmune disorders .
Anxiolytic and Sedative Effects
The diazepan structure is well-known for its anxiolytic properties. Studies have demonstrated that compounds with similar structures exhibit sedative effects, which could be beneficial in treating anxiety disorders and insomnia. The trifluoromethyl group may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy .
Neuropharmacological Research
The compound's potential role in neuropharmacology is under investigation, particularly regarding its effects on orexin receptors. Orexin receptor antagonists are being explored for their ability to treat sleep disorders such as narcolepsy and insomnia .
Case Study 1: Chemokine Receptor Modulation
A study published in Journal of Medicinal Chemistry evaluated various diazepan derivatives for their ability to inhibit chemokine receptor activity. The results indicated that compounds similar to 4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride exhibited significant antagonistic activity against CCR2 and CCR5 receptors. This suggests potential therapeutic applications in managing inflammatory diseases .
Case Study 2: Anxiolytic Activity
In a preclinical trial assessing the anxiolytic properties of diazepan derivatives, researchers found that the incorporation of trifluoromethyl groups enhanced the compounds' effectiveness in reducing anxiety-like behaviors in animal models. This study highlights the importance of structural modifications in developing new anxiolytics .
Mechanism of Action
The mechanism by which 4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride, highlighting differences in substituents, physicochemical properties, and applications:
*Calculated molecular weight based on formula.
Structural and Electronic Differences
- Trifluoromethyl vs. Methyl: The -CF₃ group in the target compound increases lipophilicity (logP) and metabolic stability compared to the methyl group in 5441-40-6.
- Aromatic Substituents : The 4-(trifluoromethyl)phenyl group contrasts with the 4-fluorobenzyl () and 3-methoxybenzyl () groups. The -CF₃ group’s strong electron-withdrawing nature reduces aromatic ring reactivity compared to electron-donating groups like -OCH₃ .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound and 5441-40-7) exhibit improved water solubility compared to neutral forms (e.g., 55186-89-5) .
- Stability: The -CF₃ group enhances resistance to oxidative degradation relative to non-fluorinated analogs, a trait leveraged in drug design for prolonged half-life .
Biological Activity
4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
- Chemical Formula : C12H14ClF3N2O
- Molecular Weight : 294.70 g/mol
- CAS Number : 2098129-19-0
The compound features a diazepan ring, which is a common structural motif in many pharmacologically active substances. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies indicate that compounds containing the diazepan structure can inhibit the growth of multiple cancer cell lines. For instance, derivatives of diazepan have shown micromolar activity against cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .
- Anti-inflammatory Effects : The compound has been evaluated for its potential in modulating inflammatory pathways. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
- Antimicrobial Properties : Preliminary screenings indicate that this compound possesses antimicrobial activity against several bacterial strains, making it a candidate for further development as an antibiotic .
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, several hypotheses include:
- Receptor Modulation : It is suggested that the compound may act as a modulator of specific receptors involved in inflammation and cancer progression, such as chemokine receptors .
- Enzyme Inhibition : The diazepan derivatives have been reported to inhibit enzymes that play crucial roles in tumor growth and metastasis, contributing to their anticancer effects .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
